4-(1-Methyl-4-piperidinyl)phenol
Description
Historical Trajectories in the Chemical and Biological Study of 4-(1-Methyl-4-piperidinyl)phenol
The scientific narrative of this compound is woven into the larger tapestry of research on 4-arylpiperidines, a class of compounds that has been a subject of intense investigation since at least the mid-20th century. While specific early research singling out this compound is not extensively documented in readily available literature, its emergence as a key intermediate can be traced through patent literature focused on the development of novel therapeutics.
The synthesis of related 4-arylpiperidine derivatives for potential use in treating central nervous system (CNS) disorders has been a significant driver of research in this area. For instance, patents from the late 20th and early 21st centuries describe various synthetic strategies for creating complex molecules where the this compound moiety serves as a crucial building block. These synthetic endeavors were often aimed at producing compounds with specific pharmacological profiles, such as antidepressants with significant affinity and selectivity for the serotonin (B10506) transporter (SERT). The development of synthetic methods, such as those described in patents for related compounds, has been instrumental in making this compound and its derivatives accessible for further study.
Significance of the 4-Piperidinylphenol Core in Scientific Inquiry
The 4-piperidinylphenol core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that appears in a variety of biologically active compounds. The significance of this core lies in the combination of its two key components: the piperidine (B6355638) ring and the phenol (B47542) group.
The piperidine ring , a saturated nitrogen-containing heterocycle, is a common feature in many natural products and synthetic drugs. Its presence can confer favorable pharmacokinetic properties to a molecule. The nitrogen atom can act as a basic center, allowing for salt formation to improve solubility and handling. The conformational flexibility of the piperidine ring also allows it to adapt to the binding sites of various biological targets.
The phenol group , an aromatic ring bearing a hydroxyl group, is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition at biological targets. The acidity of the phenolic hydroxyl group also plays a role in its interactions.
The combination of these two moieties in the 4-piperidinylphenol core creates a molecule with a defined three-dimensional structure and multiple points for interaction with biological macromolecules. This makes it an attractive starting point for the design of new drugs targeting a wide range of receptors and enzymes.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for this compound) | Value (for related compound 4-Methyl-2-(1-piperidinylmethyl)phenol) |
| Molecular Formula | C₁₂H₁₇NO | C₁₃H₁₉NO nih.gov |
| Molecular Weight | 191.27 g/mol | 205.30 g/mol nih.gov |
| IUPAC Name | 4-(1-Methylpiperidin-4-yl)phenol | 4-Methyl-2-(piperidin-1-ylmethyl)phenol nih.gov |
| SMILES | CN1CCC(CC1)c2ccc(O)cc2 | CC1=CC(=C(C=C1)O)CN2CCCCC2 nih.gov |
| InChI Key | Not available in searched sources | SMZFAZCVXCKGAC-UHFFFAOYSA-N nih.gov |
Note: Data for this compound is based on its structure, while data for the related compound is from PubChem.
Multidisciplinary Research Perspectives and Their Interconnections
The study of this compound and its derivatives is not confined to a single scientific discipline. Instead, it represents a confluence of several fields, each contributing to a more comprehensive understanding of its properties and potential applications.
Medicinal Chemistry: This is the primary field where this compound has made its mark. Medicinal chemists utilize this compound as a key intermediate in the synthesis of novel drug candidates. Its structural features are exploited to design molecules that can interact with specific biological targets, particularly those in the central nervous system. The goal is often to develop new treatments for conditions like depression, anxiety, and neurodegenerative diseases.
Neuropharmacology: Researchers in this field investigate the effects of compounds on the nervous system. Derivatives of this compound have been studied for their potential to modulate the activity of neurotransmitter systems. For example, studies on related compounds have explored their interactions with serotonin and norepinephrine (B1679862) transporters, which are key targets for antidepressant medications. nih.gov The neuroprotective effects of piperidine-containing compounds have also been a subject of investigation, with some studies exploring their potential in models of neurodegenerative diseases like Parkinson's. redalyc.orgchemicalbook.com
Synthetic Organic Chemistry: The development of efficient and scalable methods for the synthesis of this compound and its derivatives is a continuous area of research. Organic chemists work on creating new reaction pathways and optimizing existing ones to produce these compounds in high yield and purity. This foundational work is essential for enabling further studies in medicinal chemistry and pharmacology. Patents often detail these synthetic advancements.
Analytical Chemistry: The characterization of this compound and its derivatives relies heavily on analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of these compounds. While specific, detailed public data for the title compound is scarce, analytical data for closely related structures provides a basis for its characterization. nih.govresearchgate.net
The interconnection between these disciplines is crucial. Advances in synthetic chemistry allow for the creation of new derivatives, which are then evaluated by neuropharmacologists to understand their biological activity. The results of these pharmacological studies, in turn, provide feedback to medicinal chemists, guiding the design of the next generation of compounds with improved properties. Analytical chemistry underpins all these efforts by ensuring the quality and identity of the molecules being studied.
Table 2: Spectroscopic Data for a Structurally Related Compound: 4-Methyl-2-(1-piperidinylmethyl)phenol
| Technique | Data |
| ¹H NMR | Data available, but specific shifts not detailed in the provided search results. nih.gov |
| ¹³C NMR | Data available, but specific shifts not detailed in the provided search results. researchgate.net |
| IR Spectroscopy | Data available, but specific peak assignments not detailed in the provided search results. nih.gov |
| Mass Spectrometry | GC-MS data available, indicating a molecular ion peak consistent with its structure. nih.gov |
Note: This data pertains to a structural isomer and provides an example of the types of analytical data generated for such compounds.
Table 3: Biological Activity of a Related Piperidine Derivative
| Compound | Target/Assay | Activity (IC₅₀) |
| A piperazine (B1678402) derivative of a pyrazole | Anxiolytic-like activity in mice | Active at 54 and 162 µmol/kg nih.gov |
| A piperazine derivative of a pyrazole | Antidepressant-like activity in mice | Active at 54 and 162 µmol/kg nih.gov |
Note: This table shows biological activity data for a compound with a different heterocyclic core but illustrates the type of neuropharmacological data obtained for such molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKINSYKYPQLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 4 Piperidinyl Phenol
Established Synthetic Routes to 4-(1-Methyl-4-piperidinyl)phenol and Related Scaffolds
The traditional synthesis of this compound and its analogs relies on robust and well-documented reactions that allow for the construction of the piperidine (B6355638) moiety and subsequent modification of the phenolic group.
Ring-Closing Reactions for Piperidine Moiety Construction
The formation of the piperidine ring is a critical step in the synthesis of this compound. Several intramolecular cyclization methods are employed to construct this heterocyclic core.
One common approach involves the Dieckmann cyclization , an intramolecular Claisen condensation. For instance, the synthesis of 1-methyl-4-piperidone, a key precursor, can be achieved through a double Michael reaction of methylamine (B109427) with two equivalents of ethyl acrylate, followed by a Dieckmann cyclization, saponification, and decarboxylation. wikipedia.org Another established method is the Mannich condensation , where a substituted aromatic aldehyde, an amine like ammonium (B1175870) acetate, and a ketone such as ethyl methyl ketone react to form the piperidone ring. chemrevlett.com
Reductive amination is another versatile strategy. This can involve the reaction of a suitable dicarbonyl compound with an amine, followed by reduction to form the piperidine ring. For example, 1,5-dichloro-3-pentanone can be cyclized with methylamine to yield the piperidine structure. wikipedia.org
Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for constructing substituted piperidines. acs.org This method offers control over stereochemistry and is applicable to a wide range of substrates. acs.org Intramolecular cyclization of appropriately substituted dienes using catalysts like Grubbs' catalyst leads to the formation of the piperidine ring. acs.org
Table 1: Comparison of Ring-Closing Reactions for Piperidine Synthesis
| Reaction Type | Key Reagents | Advantages | Disadvantages |
| Dieckmann Cyclization | Diester, Strong Base | Good for simple piperidones | Requires specific diester precursors |
| Mannich Condensation | Aldehyde, Amine, Ketone | One-pot reaction | Can lead to mixtures of products |
| Reductive Amination | Dicarbonyl, Amine, Reducing Agent | Versatile | May require harsh reducing agents |
| Ring-Closing Metathesis | Diene, Metathesis Catalyst | High functional group tolerance, stereocontrol | Catalyst cost and sensitivity |
Phenol (B47542) Derivatization Strategies
Once the 4-hydroxypiperidine (B117109) scaffold is established, derivatization of the phenol group can be achieved through various reactions. These modifications are crucial for tuning the compound's properties.
Common derivatization strategies include alkylation and acylation of the phenolic hydroxyl group. kib.ac.cn For instance, selective alkylation can be performed using alkyl halides in the presence of a base. kib.ac.cn Acylation can be achieved using acyl chlorides or anhydrides. kib.ac.cn
Electrophilic aromatic substitution on the phenol ring allows for the introduction of various substituents. For example, halogenation, nitration, and sulfonation can be carried out under specific conditions to modify the electronic and steric properties of the phenyl ring. nih.gov
More advanced techniques involve metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other functional groups to the phenol ring, often after converting the hydroxyl group to a triflate or other suitable leaving group. nih.gov
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods for the synthesis of substituted piperidines is a significant area of research. These approaches are crucial for obtaining specific stereoisomers, which often exhibit distinct biological activities.
One strategy involves the use of chiral starting materials. For example, D-serine has been used to control the absolute stereochemistry in the synthesis of trans-4-substituted 3-aminopiperidines via a ring-closing metathesis reaction. acs.org
Asymmetric catalysis is another powerful tool. Chiral catalysts can be employed in various reactions, such as hydrogenation or cyclization, to induce enantioselectivity. nih.gov For instance, palladium catalysts with chiral ligands have been used for the enantioselective oxidative amination of alkenes to form substituted piperidines. nih.gov
Chemo-enzymatic methods, which combine chemical and enzymatic steps, have also proven effective. For example, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines to stereo-defined piperidines. acs.org
Novel and Green Chemistry Approaches in this compound Synthesis
Catalytic Strategies for Efficient Bond Formation
Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the context of this compound synthesis, various catalytic strategies are being explored.
Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce cyclic imidates, which can be further reduced to piperidin-4-ones. nih.gov This method is highly modular and allows for the synthesis of a diverse range of substituted piperidines. nih.gov
Palladium-catalyzed reactions , as mentioned earlier, are widely used for both ring formation and derivatization. nih.gov For example, palladium-catalyzed hydrogenation is a common method for the reduction of pyridine (B92270) precursors to piperidines. youtube.com
Ruthenium-catalyzed reactions have also been employed for regioselective derivatization of phenols. For instance, a ruthenium catalyst can direct the para-selective hydroxylation of methoxyphenols.
Solvent-Free and Microwave-Assisted Syntheses
To minimize the environmental impact of chemical synthesis, researchers are increasingly turning to solvent-free and microwave-assisted techniques. These methods often lead to shorter reaction times, higher yields, and reduced energy consumption.
Solvent-free reactions can be conducted by grinding the reactants together or by heating them in the absence of a solvent. This approach eliminates the need for large volumes of often toxic and flammable organic solvents.
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can significantly accelerate reaction rates and often leads to cleaner products with fewer side reactions. While specific examples for the direct synthesis of this compound using these methods are not extensively documented in the provided search results, the principles of green chemistry strongly advocate for their application in the synthesis of such compounds. unibo.it The development of solid-phase analytical derivatizations (SPADs) for phenols, which can be performed on a solid support, also aligns with green chemistry principles by simplifying workup procedures and reducing solvent use. free.fr
Derivatization and Analogue Synthesis of this compound
The derivatization of this compound is a crucial process for generating a library of analogues with potentially enhanced biological activities or improved pharmacokinetic profiles. These modifications typically target three main sites: the phenolic hydroxyl group, the piperidine ring, and the N-methyl group on the piperidine nitrogen.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a primary site for chemical modification due to its reactivity. Classical derivatization strategies often involve this functional group. nih.gov
Another important transformation is esterification . The phenolic hydroxyl can react with acyl chlorides or carboxylic acids under appropriate conditions to form esters. nih.gov For example, derivatization with 2-sulfobenzoic anhydride (B1165640) has been studied to create anionic derivatives for improved detection in mass spectrometry. nih.gov This method, particularly evaporative derivatization, has shown high yields. nih.gov
Furthermore, the hydroxyl group can be involved in the formation of other functional groups. For example, it can be converted to a sulfonate ester, which can then act as a leaving group for further nucleophilic substitution reactions.
It's important to note that the phenolic hydroxyl group can influence the reactivity of the aromatic ring, activating the ortho and para positions for electrophilic aromatic substitution. nih.gov However, this can sometimes lead to a lack of regioselectivity. nih.gov To address this, selective protection and deprotection strategies are often employed. nih.gov
| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Etherification | Alkyl/Aryl Halide, Base (e.g., Cs2CO3) | Aryl Ether | nih.gov |
| Esterification | Acyl Chloride or Carboxylic Acid | Ester | nih.gov |
| Sulfonylation | Sulfonyl Chloride | Sulfonate Ester |
Substitutions on the Piperidine Ring
The piperidine ring of this compound offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate the compound's properties. The introduction of substituents can significantly impact the molecule's conformation and its interaction with biological targets. acs.org
Substituents can be introduced at various positions on the piperidine ring, leading to a diverse range of analogues. For example, the synthesis of 3-alkyl-2,6-diaryl-4-piperidones can be achieved through a Mannich reaction involving an ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. biomedpharmajournal.org These piperidones can then be further derivatized. biomedpharmajournal.org
The stereochemistry of these substitutions is also a critical factor. The development of stereoselective synthetic methods, such as those utilizing chiral auxiliaries or catalysts, is essential for obtaining specific stereoisomers. mdpi.com The relative stereochemistry of substituents on the piperidine ring (syn- or anti-conformation) has been shown to significantly influence biological activity. acs.org
Furthermore, the piperidine ring can be part of a bridged system, such as in quinuclidine (B89598) analogues, which constrains the piperidine ring in a specific conformation. nih.gov This conformational rigidity can be advantageous in studying structure-activity relationships. nih.gov
| Substitution Position | Example Substituent | Synthetic Strategy | Reference |
| C-2 | Methyl | Aza-Michael synthesis using divinyl ketones | acs.org |
| C-3 | Alkyl | Mannich reaction | biomedpharmajournal.org |
| C-4 | Hydroxymethyl, Carboxylic acid | Reductive amination, Amide coupling | nih.govnih.gov |
N-Substitution Patterns of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is another key site for modification. While the parent compound is N-methylated, varying the substituent on the nitrogen can lead to significant changes in the molecule's properties.
N-Alkylation is a common modification. The nitrogen atom can be alkylated to introduce different alkyl or aralkyl groups. smolecule.com For instance, reductive amination of a ketone with a primary amine is a widely used method to introduce N-substituents. nih.gov
N-Acylation is another important transformation. The piperidine nitrogen can react with acyl chlorides or carboxylic acids to form amides. nih.gov This modification can alter the basicity of the nitrogen and introduce different functionalities.
N-Debenzylation can be employed when a benzyl (B1604629) group is used as a protecting group for the piperidine nitrogen. Various conditions can be optimized to remove the benzyl group, allowing for the introduction of other substituents. researchgate.net
The nature of the N-substituent can influence the compound's affinity for various receptors. For example, in a series of 4-(m-hydroxyphenyl)piperidine analogs, different N-substituents like methyl, allyl, and phenethyl were synthesized to study their receptor affinities and analgesic properties. nih.gov
| Modification Type | Reagents and Conditions | Resulting Moiety | Reference |
| N-Alkylation | Aldehydes, Reducing Agent (e.g., Sodium triacetoxyborohydride) | Tertiary Amine | nih.gov |
| N-Acylation | Carboxylic Acids/Acid Chlorides, Coupling Agents | Amide | nih.gov |
| N-Debenzylation | Various (e.g., Catalytic Hydrogenation) | Secondary Amine | researchgate.net |
Mechanistic Investigations of this compound Synthetic Reactions
The synthesis of this compound and its derivatives often involves well-established reaction mechanisms. For instance, reductive amination, a common method for its synthesis, proceeds through the formation of an iminium ion intermediate. nih.gov The reaction of a phenolic compound with a piperidine derivative under reducing conditions is a key step. smolecule.com
Another important synthetic route is the Strecker synthesis , which can be used to produce functionalized piperidines. An optimized Strecker-type condensation of a piperidone with an amine and a cyanide source yields an α-aminonitrile, which can be further hydrolyzed to an α-amino acid or amide. researchgate.net
The Mitsunobu reaction provides a method for the formation of the ether linkage at the phenolic hydroxyl group. This reaction involves the use of a phosphine (B1218219) reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol. google.com
Understanding these reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity in the synthesis of this compound and its analogues.
Advanced Spectroscopic and Structural Elucidation Studies of 4 1 Methyl 4 Piperidinyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of molecules in solution. nih.gov For 4-(1-Methyl-4-piperidinyl)phenol, ¹H and ¹³C NMR studies provide detailed information about the arrangement of atoms and the dynamic behavior of the piperidine (B6355638) ring.
The piperidine ring in similar structures typically adopts a stable chair conformation. nih.govmdpi.com This is the most energetically favorable arrangement, minimizing steric strain between the axial and equatorial hydrogen atoms. The orientation of the N-methyl group and the phenol-substituted group on the piperidine ring can be determined by analyzing the chemical shifts and coupling constants of the protons. For instance, the chemical shifts of the axial and equatorial protons on the piperidine ring are distinct, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons provide dihedral angle information, further confirming the chair conformation.
In related piperidine derivatives, the N-methyl group has been shown to influence the conformational equilibrium. researchgate.net The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule, providing a complete picture of its solution-state structure. rsc.org The hydroxyl proton of the phenol (B47542) group can also provide information on hydrogen bonding interactions. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Piperidine Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~46 |
| Piperidine CH (axial) | ~1.5 - 1.7 | ~30 - 35 |
| Piperidine CH (equatorial) | ~2.8 - 3.0 | ~50 - 55 |
| Phenolic CH | ~6.7 - 7.1 | ~115 - 130 |
| Phenolic C-OH | - | ~150 - 155 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on similar structures.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, X-ray diffraction analysis revealed that the piperidine ring adopts a chair conformation with the exocyclic N-C bond in an equatorial position. nih.govresearchgate.net This finding is consistent with the expected stable conformation.
In the crystal lattice of this related molecule, molecules are linked by O-H···O hydrogen bonds between the phenolic hydroxyl group and the hydroxymethylene oxygen atom, forming chains. nih.govresearchgate.net These chains are further organized into two-dimensional networks through hydrogen bonding involving the piperidine nitrogen atom. nih.govresearchgate.net While the crystal structure of this compound itself is not detailed in the provided search results, the analysis of similar compounds provides a strong indication of its likely solid-state conformation and packing. The planarity of the phenol ring and the dihedral angles between the phenyl and piperidine rings are also key structural parameters determined by this technique. redalyc.org
Table 2: Crystallographic Data for a Related Piperidine Derivative (4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol) nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 6.0428 (2) |
| b (Å) | 17.2269 (7) |
| c (Å) | 11.3010 (4) |
| β (°) | 94.663 (4) |
| V (ų) | 1172.53 (7) |
| Z | 4 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and probing the vibrational dynamics of a molecule. mdpi.com The spectra provide a unique fingerprint based on the characteristic vibrations of different chemical bonds. researchgate.netijaemr.com
For this compound, key vibrational modes include:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness indicates hydrogen bonding.
C-H stretch: Bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and piperidine ring C-H bonds.
Aromatic C=C stretch: Sharp peaks in the 1450-1600 cm⁻¹ region, indicative of the phenyl ring.
C-N stretch: Vibrations associated with the piperidine ring's C-N bonds, typically found in the 1000-1200 cm⁻¹ range.
C-O stretch: The stretching vibration of the phenolic C-O bond, usually appearing around 1200-1260 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more detailed assignment of the vibrational modes. nih.govresearching.cn Surface-Enhanced Raman Scattering (SERS) can be employed to enhance the Raman signal and study the molecule's interaction with surfaces. nih.govnih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H stretch | 3200 - 3600 (broad) |
| Alkyl | C-H stretch | 2850 - 2960 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Amine | C-N stretch | 1000 - 1200 |
| Phenol | C-O stretch | 1200 - 1260 |
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation in Complex Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis. purdue.edu When this compound is subjected to ionization in a mass spectrometer, it will generate a molecular ion peak (M⁺) corresponding to its molecular weight.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring, leading to the loss of a methyl group or other substituents on the ring.
Cleavage of the bond between the piperidine and phenyl rings: This would result in fragment ions corresponding to the substituted piperidine and phenol moieties.
Loss of small neutral molecules: Such as H₂O from the phenol group.
The accurate mass measurements obtained from high-resolution mass spectrometry can confirm the elemental composition of the parent molecule and its fragments. Mass spectrometry is also invaluable for detecting and identifying the compound in complex mixtures, a common requirement in pharmaceutical and environmental analysis. nih.govnih.gov The analysis of phenols in complex mixtures can be facilitated by derivatization prior to MS analysis. purdue.edu
Table 4: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure |
| [M]⁺ | Molecular ion of this compound |
| [M - CH₃]⁺ | Loss of a methyl group from the piperidine nitrogen |
| [C₇H₁₄N]⁺ | Piperidinyl fragment |
| [C₆H₅O]⁺ | Phenoxy fragment |
Reactivity Profiles and Reaction Mechanisms of 4 1 Methyl 4 Piperidinyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring
The phenol ring in 4-(1-methyl-4-piperidinyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This directing group preferentially guides incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the piperidinyl group, substitutions are expected to occur at the positions ortho to the hydroxyl group.
Common electrophilic aromatic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions with this compound would need to be carefully controlled to prevent side reactions, particularly at the reactive piperidine (B6355638) nitrogen. For instance, strong acidic conditions often used in these reactions could lead to the protonation of the piperidine nitrogen, which would alter its electronic influence on the aromatic ring.
Reactions Involving the Piperidine Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine, rendering it nucleophilic and basic. This characteristic allows it to participate in a variety of chemical reactions.
One of the most common reactions for tertiary amines like the one in this compound is quaternization. This involves the reaction of the nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile.
Furthermore, the basicity of the piperidine nitrogen allows it to react with acids to form salts. The pKa of the conjugate acid of a similar compound, 4-hydroxy-1-methylpiperidine, can provide an estimate of its basic strength.
Redox Chemistry and Antioxidant Properties (in a chemical context)
The phenolic hydroxyl group is the primary site for the redox activity of this compound. Phenols are well-known for their ability to act as antioxidants by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. This process generates a relatively stable phenoxyl radical, which can be further stabilized by resonance within the aromatic ring.
The antioxidant capacity is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen atom donation and thus enhances antioxidant activity. The substituent on the aromatic ring can modulate this property. In the case of this compound, the electron-donating nature of the piperidinyl group can influence the stability of the resulting phenoxyl radical.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic data for the specific reactions of this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry can be applied to understand its reactivity.
For electrophilic aromatic substitution, the reaction rate would be significantly faster than that of benzene (B151609) due to the activating hydroxyl group. The rate law would likely be second-order, depending on the concentrations of both the phenol and the electrophile.
For the quaternization of the piperidine nitrogen, the reaction rate would be influenced by the nature of the alkyl halide and the solvent. Thermodynamic studies would likely show that the formation of the quaternary ammonium salt is an exothermic and exergonic process.
Table 1: Summary of Reactivity
| Reactive Site | Type of Reaction | Key Features |
| Phenol Ring | Electrophilic Aromatic Substitution | Activated by the -OH group; directs to ortho positions. |
| Piperidine Nitrogen | Nucleophilic Addition/Substitution | Acts as a nucleophile and base; undergoes quaternization. |
| Phenolic -OH group | Redox Reactions | Donates a hydrogen atom to act as an antioxidant. |
Computational and Theoretical Investigations of 4 1 Methyl 4 Piperidinyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's structure and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. espublisher.com It is widely used to optimize molecular geometries and predict a variety of properties. For molecules similar to 4-(1-Methyl-4-piperidinyl)phenol, DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311G+(d,p) or 6-31G**, are commonly employed. espublisher.comresearchgate.netnih.govresearchgate.net
These calculations can elucidate the ground-state geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov Furthermore, DFT is crucial for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. espublisher.com A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MESP) maps can also be generated to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Electronic Properties Calculable via DFT (Note: The following data is illustrative for a substituted phenol (B47542) derivative and represents the type of information obtained from DFT calculations.)
| Calculated Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.6 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.5 Debye |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | 5.8 eV |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | 1.2 eV |
Beyond DFT, other quantum chemical methods offer a spectrum of options for computational studies.
Ab Initio Methods: These methods, Latin for "from the beginning," calculate molecular properties based on first principles without using experimental data for parametrization. libretexts.org The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. scribd.com While highly reliable, ab initio methods are computationally intensive and are often practical only for smaller molecular systems. libretexts.org Their strength lies in providing benchmark results against which faster methods can be compared.
Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating parameters derived from experimental data. libretexts.orgscispace.com Methods like AM1 and PM3 are significantly faster than DFT or ab initio techniques, making them suitable for very large molecules or high-throughput screening. scribd.comresearchgate.net This speed comes at the cost of accuracy, and their reliability depends on whether the molecule under study is similar to those used in the method's parametrization. researchgate.net They are particularly useful for initial conformational searches before applying more rigorous methods.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov An all-atom MD simulation of this compound, typically in a simulated aqueous environment, can reveal its dynamic behavior. nih.gov
Such simulations allow for a thorough exploration of the molecule's conformational landscape. Key points of interest include the puckering of the piperidine (B6355638) ring (which typically adopts a chair conformation) and the rotational freedom around the C-C bond connecting the piperidine and phenol rings. nih.gov MD can determine the preferred conformations and the energy barriers between them. Furthermore, it provides detailed insights into intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding solvent molecules or other solute molecules. aps.org
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Description | Example Value/Setting |
| Force Field | A set of parameters used to calculate the potential energy of the system. | OPLS (Optimized Potentials for Liquid Simulations) |
| Solvent Model | The model used to represent solvent molecules (e.g., water). | TIP3P or SPC/E |
| System Size | The number of atoms in the simulation box. | >10,000 atoms (solute + solvent) |
| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |
| Integration Timestep | The time interval between successive calculations. | 1-2 fs |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict activity against a specific biological target.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. nih.gov Using statistical methods like partial least squares (PLS) regression, a model is built that links these descriptors to the observed activity. nih.gov Such models provide mechanistic insights by identifying which properties (e.g., hydrophobicity, electronic character, steric bulk) are critical for the desired biological effect. nih.gov
Table 3: Examples of Descriptors Used in QSAR Models for Phenylpiperidine Analogs
| Descriptor Class | Specific Descriptor Example | Property Represented |
| Electronic | HOMO/LUMO energies, Atomic charges | Reactivity, electrostatic interactions |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, hydrophobic binding |
| Topological | Molecular Connectivity Indices | Molecular shape and branching |
| Steric/Size | Molecular Weight, Molar Refractivity | Size, bulk, and polarizability |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with target sites |
Molecular Docking and Binding Site Predictions with Biological Macromolecules (in silico only)
Molecular docking is an in silico method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. acs.org For this compound, docking studies can hypothesize its binding mode within the active site of a relevant biological target.
The process involves computationally placing the 3D structure of the ligand into the binding pocket of a receptor whose structure is known. A scoring function then estimates the binding affinity, often reported as a binding energy (kcal/mol), and ranks the different binding poses. This can identify key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions, that stabilize the ligand-receptor complex. For phenylpiperidine derivatives, potential targets could include dopamine (B1211576) receptors or monoamine oxidase enzymes, among others. nih.gov
Table 4: Illustrative Output from a Molecular Docking Study
| Parameter | Description |
| Target Protein | The biological macromolecule being investigated (e.g., Dopamine D2 Receptor). |
| Binding Site | The specific cavity or pocket on the protein where the ligand is predicted to bind. |
| Binding Energy (ΔG) | The predicted free energy of binding; a more negative value suggests stronger affinity. |
| Predicted Interactions | Specific non-covalent bonds formed (e.g., H-bond with Ser-193, pi-pi stacking with Phe-389). |
| Predicted Pose | The 3D orientation and conformation of the ligand within the binding site. |
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry can also be used to model the entire course of a chemical reaction, providing insights that are difficult to obtain experimentally. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products.
This involves locating and characterizing the structures and energies of not only the reactants and products but also any intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Methods like DFT are used to perform these calculations. nih.gov For this compound, this could be applied to study its synthesis, metabolism, or degradation pathways. Machine learning models are also emerging as a tool to predict reaction outcomes and help plan synthetic routes. nih.gov
Molecular and Cellular Interaction Studies of 4 1 Methyl 4 Piperidinyl Phenol Non Clinical Focus
In Vitro Receptor Binding Affinity and Selectivity Profiling
The interaction of 4-(1-methyl-4-piperidinyl)phenol and its derivatives with various receptors has been a subject of scientific investigation, particularly focusing on opioid and dopamine (B1211576) receptors. These studies are crucial for understanding the compound's potential pharmacological profile at a molecular level.
Opioid Receptors:
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a core structure with this compound, have been identified as opioid receptor antagonists. nih.gov A notable finding is that the antagonist properties of these compounds are not primarily dictated by the nature of the substituent on the nitrogen atom. nih.gov This suggests that the core piperidine (B6355638) structure itself plays a significant role in the interaction with opioid receptors.
Further studies on N-substituted 4-(3-hydroxyphenyl)piperidines, including analogs without the 3- or 4-methyl groups, have consistently shown them to be antagonists at the μ and κ opioid receptors. nih.gov With the exception of 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine, these compounds also act as antagonists at the δ opioid receptor. nih.gov The binding of opioids to the μ-opioid receptor can trigger a cascade of intracellular events, and understanding how compounds like this compound modulate this receptor is key to elucidating their mechanism of action. youtube.com
Dopamine Receptors:
Research into phenylpiperidine derivatives has revealed their potential as dopamine receptor ligands. For instance, modifications of a partial dopamine D2 receptor agonist led to the development of novel functional D2 antagonists. nih.gov One such derivative, pridopidine, exhibits competitive binding to D2 receptors with low affinity in vitro. nih.gov This interaction is characterized by fast-off kinetics, which allows the receptors to quickly regain their responsiveness. nih.gov This "dopaminergic stabilizer" characteristic differentiates it from traditional D2 antagonists and partial agonists. nih.gov
The binding affinity for dopamine receptors can be influenced by subtle structural changes. For example, some phenylpiperidine derivatives show a lack of high in vitro binding affinity for the dopamine D2 receptor, yet they exhibit functional actions that suggest an interaction. researchgate.net The affinity of various compounds for D2 and D3 receptors has been determined through displacement binding assays, highlighting the role of different structural motifs in receptor selectivity. acs.org The development of D4 receptor-selective ligands has also been a focus, with some piperidine-based compounds showing high affinity and selectivity for the D4 receptor over D2 and D3 subtypes. chemrxiv.orgmdpi.com
Table 1: Receptor Binding Affinity Data
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| Pridopidine | Dopamine D2 | Low affinity | Antagonist |
| (-)-OSU6162 | Dopamine D2 | 447 nM | Stabilizer |
| ACR16 | Dopamine D2 | > 1 µM | Stabilizer |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ-opioid | 0.88 nM (Ke) | Antagonist |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | δ-opioid | 13.4 nM (Ke) | Antagonist |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | κ-opioid | 4.09 nM (Ke) | Antagonist |
| N-methyl-4-(3-hydroxyphenyl)piperidine | μ-opioid | 508 nM (Ke) | Antagonist |
| N-methyl-4-(3-hydroxyphenyl)piperidine | κ-opioid | 194 nM (Ke) | Antagonist |
Enzymatic Interaction and Inhibition Kinetics
The interaction of this compound and related structures with various enzymes has been explored, revealing inhibitory effects on key enzymes like monoamine oxidase, tyrosinase, and soluble epoxide hydrolase.
Monoamine Oxidase (MAO):
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. nih.gov The inhibition of these enzymes is a therapeutic strategy for neurodegenerative and neuropsychiatric disorders. nih.gov Studies have shown that piperine (B192125), an alkaloid with a piperidine moiety, and its derivatives can act as potent MAO inhibitors. nih.gov Specifically, the presence of bulky aromatic rings can lead to more specific and potent inhibition of hMAO-A. nih.gov The toxic metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), which shares structural similarities with the compound of interest, has been found to be a competitive inhibitor of MAO-A. nih.gov The Ki value for this inhibition is particularly low in human brain synaptosomal mitochondria. nih.gov
Tyrosinase:
Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is a target for inhibitors in the food and cosmetic industries. nih.govnih.gov Phenolic compounds are often investigated as tyrosinase inhibitors due to their structural similarity to the enzyme's substrate, L-tyrosine. nih.gov Research on piperazine (B1678402)/piperidine amides of benzoic and cinnamic acid derivatives has identified potent tyrosinase inhibitors, particularly in the monophenolase assay. acs.org The enzymatic oxidation catalyzed by tyrosinase involves both a monophenolase and a diphenolase step. acs.org
Soluble Epoxide Hydrolase (sEH):
Soluble epoxide hydrolase is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators. mdpi.com Inhibition of sEH stabilizes EETs, making sEH a therapeutic target for inflammatory diseases. mdpi.com The sEH inhibitor 1-(1-propanoylpiperidin-4-yl) has been studied for its role in promoting the production of specialized pro-resolving lipid mediators. nih.gov
Table 2: Enzyme Inhibition Data
| Compound/Analog | Enzyme | Inhibition Type | Potency (IC50/Ki) |
| 1-Methyl-4-phenylpyridinium (MPP+) | Monoamine Oxidase-A (MAO-A) | Competitive | 1.3 µM (Ki in human brain synaptosomal mitochondria) |
| Piperazine/Piperidine Amides (e.g., compound 5b) | Tyrosinase (monophenolase) | - | pIC50 of 4.99 |
| 1-(1-Propanoylpiperidin-4-yl) | Soluble Epoxide Hydrolase (sEH) | Inhibitor | - |
Cellular Pathway Modulation in In Vitro Models
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, growth, and survival. genome.jp This pathway can be activated by various cellular stimuli and plays a crucial role in the response to both therapeutic agents and toxic insults. genome.jpnih.gov
Studies have demonstrated that the PI3K/Akt pathway is essential for MEK1-mediated cell growth and the prevention of apoptosis in hematopoietic cell lines. nih.gov Activation of the Raf/MEK/ERK kinase cascade can lead to the subsequent activation of the PI3K/Akt/p70 ribosomal S6 kinase (p70S6K) pathway. nih.gov Inhibition of PI3K, Akt, or p70S6K can prevent MEK-responsive growth, highlighting the interconnectedness of these signaling cascades. nih.gov
Furthermore, the PI3K/Akt pathway has been implicated in the anti-inflammatory effects of certain compounds in microglial cells. nih.gov For instance, curcumin (B1669340) has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses by down-regulating the PI3K/Akt signaling pathway. nih.gov This suggests that modulation of the PI3K/Akt pathway can be a key mechanism through which compounds exert their cellular effects.
Investigation of Subcellular Localization Mechanisms in Research Cell Lines
The subcellular localization of a compound is a critical determinant of its biological activity, as it dictates which cellular components it can interact with. While specific studies detailing the subcellular localization of this compound are not explicitly available in the provided search results, we can infer potential mechanisms based on the behavior of structurally related compounds.
For instance, the interaction of 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite with a similar core structure, with transport proteins provides insights into its potential distribution within a cell. MPP+ is a substrate for the vesicular monoamine transporter 2 (VMAT2). nih.gov VMAT2 is responsible for sequestering monoamines into synaptic vesicles, a process that can also serve to detoxify cells by removing harmful substances from the cytoplasm. nih.gov
Furthermore, there is evidence of cross-reactivity between VMAT2 and P-glycoprotein (P-GP), a multidrug transporter. nih.gov Several compounds that inhibit VMAT2 have also been shown to inhibit P-GP, and vice versa. nih.gov This suggests a potential for compounds with a piperidine structure to interact with these and other transporters, which would play a significant role in their subcellular distribution.
The localization of a compound can also be influenced by its affinity for specific organelles. For example, the sensitivity of MAO-A to MPP+ varies depending on the mitochondrial source, suggesting a potential for accumulation within mitochondria. nih.gov The lipid composition of mitochondrial membranes is thought to contribute to these differences in sensitivity. nih.gov
Protein-Ligand Interaction Mapping and Characterization
Understanding the precise interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. Techniques such as NMR spectroscopy and X-ray crystallography are invaluable for mapping these interactions at an atomic level.
Studies on the binding of ligands to the μ-opioid receptor have revealed the importance of specific amino acid residues and interaction geometries. nih.gov For example, the interaction between the charged piperidine amine of a ligand and aspartate residues within the receptor is a key feature of the binding mode. nih.gov The orientation of the ligand within the binding pocket can be influenced by the protonation state of nearby histidine residues. nih.gov
The characterization of protein-ligand interactions also involves identifying the specific parts of the ligand that contribute to receptor recognition. nih.gov Aromatic stacking interactions between the phenyl group of a ligand and tryptophan residues in the receptor are often crucial for stable binding. nih.gov
NMR-based methods, such as those utilizing selectively labeled methyl groups, can be employed to probe protein-ligand interactions, even for weak binding affinities. nih.govnih.gov These techniques are sensitive to the local environment of the methyl groups and can provide information about the geometry of methyl-π interactions between the ligand and aromatic residues in the protein's binding pocket. nih.gov This approach can be particularly useful when obtaining a co-crystal structure is not feasible. nih.gov
The study of dopamine stabilizers has also highlighted the importance of functional actions in addition to binding affinity. researchgate.net Even compounds with low in vitro binding affinity can have significant in vivo effects, suggesting that the dynamics of the protein-ligand interaction, such as fast-off kinetics, play a crucial role. nih.gov
Analytical Methodologies for Research on 4 1 Methyl 4 Piperidinyl Phenol
Chromatographic Separation and Purification Techniques in Research
Chromatography stands as a cornerstone for the isolation and purification of 4-(1-Methyl-4-piperidinyl)phenol from complex mixtures, such as reaction masses or biological matrices. The selection of a specific chromatographic technique is contingent on the sample's properties and the research objectives.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound and related compounds. sielc.comepa.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Reverse-phase HPLC is a commonly employed technique for phenolic compounds. sielc.com For instance, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, can be utilized for the analysis of similar compounds like Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)-. sielc.com A typical mobile phase for such separations might consist of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.comsielc.com The ratio of the organic solvent to water can be adjusted to optimize the retention time of the analyte. epa.gov For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
Detection in HPLC can be achieved through various means. UV absorption detection is a common choice for phenolic compounds due to the presence of the aromatic ring, with a typical detection wavelength around 274 nm. epa.gov For compounds lacking a strong UV chromophore, Charged Aerosol Detection (CAD) can be a valuable alternative. researchgate.net Furthermore, HPLC methods can be scaled up for preparative separation to isolate impurities or purify larger quantities of the compound. sielc.comsielc.com
A study on the separation of phenolic compounds from extra virgin olive oil highlighted the use of different C18 and biphenyl (B1667301) columns, demonstrating that column selection significantly impacts peak capacity, selectivity, and retention. nih.gov While not directly on this compound, this research underscores the importance of methodological optimization for achieving high-resolution separation of phenolic compounds. nih.gov
Table 1: Exemplary HPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Condition | Source |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.comsielc.com |
| Detection | UV Absorption (e.g., 274 nm) | epa.gov |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Temperature | 40°C | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like phenols. epa.gov It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For the analysis of phenols, open-tubular, capillary columns are typically used. epa.gov
In many cases, derivatization is necessary to increase the volatility and thermal stability of phenolic compounds for GC-MS analysis. epa.govnih.gov Common derivatization agents for phenols include diazomethane, which converts them into their more volatile methylated ether (anisole) derivatives, and pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. epa.gov However, it's important to note that not all phenols derivatize efficiently with every agent. epa.gov
The GC-MS analysis of plant extracts, for example, often involves derivatization to analyze a wide range of metabolites, including phenolic compounds. nih.gov The resulting mass spectra provide a "fingerprint" of the molecule, allowing for its identification by comparison with spectral libraries. nih.gov GC-MS has been successfully used to identify various compounds in complex mixtures, such as piperine (B192125) and other alkaloids in pepper extracts. nih.govcmbr-journal.com While direct GC-MS analysis of this compound may be challenging without derivatization due to the polar phenol and amine groups, the technique remains highly valuable for identifying related impurities or degradation products.
Table 2: GC-MS Analysis Parameters for Phenolic Compounds
| Parameter | Condition | Source |
| Column | Open-tubular, capillary column (e.g., DB-5, DB-1701) | epa.gov |
| Derivatization | Methylation (with diazomethane) or Pentafluorobenzylation (with PFBBr) | epa.gov |
| Detector | Mass Spectrometer (provides structural information) | nih.gov |
| Injector Temperature | 230°C | cmbr-journal.com |
| Oven Temperature Program | Initial temperature 60°C, ramped to 280°C | cmbr-journal.com |
Spectrophotometric and Spectrofluorometric Quantification Methods for Research Assays
Spectrophotometric methods are widely used for the quantification of phenolic compounds in various samples. These methods are often based on colorimetric reactions where the phenol reacts with a specific reagent to produce a colored product, the absorbance of which is proportional to the concentration of the phenol. epa.gov
A classic example is the 4-aminoantipyrine (B1666024) (4-AAP) method. In this method, phenolic materials react with 4-aminoantipyrine in the presence of an oxidizing agent like potassium ferricyanide (B76249) at a specific pH to form a colored dye. epa.gov The absorbance of this dye can then be measured to determine the concentration of the phenolic compounds. epa.gov However, it's important to note that the color response can vary for different phenols, and this method often provides a measure of the total phenolic content rather than the concentration of a specific compound. epa.gov
A more specific spectrophotometric assay can be developed by coupling the activity of an enzyme that acts on the target phenol with a color-producing reaction. For example, an assay for toluene-4-monooxygenase activity, which produces 4-substituted phenols, was developed by coupling it with tyrosinase activity. nih.gov The tyrosinase converts the phenol to an o-quinone, which then reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct. nih.gov The intensity of the color is directly related to the amount of the specific phenol produced. nih.gov
Derivative spectrophotometry can also be employed to quantify a target analyte in the presence of interfering substances. mdpi.com This technique involves measuring the derivative of the absorbance spectrum, which can help to resolve overlapping spectral bands. mdpi.com
While spectrofluorometric methods are not as commonly cited for the direct quantification of this compound, they can be highly sensitive for fluorescent compounds. If the compound itself is not fluorescent, derivatization with a fluorescent tag can be employed to enable spectrofluorometric detection.
Capillary Electrophoresis for High-Resolution Analysis
Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged molecules and is a valuable alternative to HPLC. nih.gov In the context of phenolic compounds, Capillary Zone Electrophoresis (CZE) is often used. nih.gov The separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE).
For the analysis of phenolic compounds, which are typically acidic, a basic BGE is often used to ensure they are in their anionic form and migrate towards the anode. nih.gov A simple BGE, such as a solution of ammonium (B1175870) hydroxide, has been shown to be effective for the CZE-MS analysis of several phenolic compounds. nih.gov
The coupling of CE with mass spectrometry (CE-MS) provides both high-resolution separation and sensitive detection, making it a powerful tool for the analysis of complex mixtures. nih.gov The analytical performance of a CZE-MS method can be evaluated by assessing parameters such as linearity, limit of detection (LOD), and precision. nih.gov
Development of Derivatization Strategies for Enhanced Detection in Research
Derivatization plays a crucial role in the analysis of this compound, particularly for enhancing its detectability in various analytical techniques. nih.gov As mentioned in the context of GC-MS, derivatization is often necessary to increase the volatility of the compound. epa.gov
For HPLC analysis, especially when using UV detection, if the analyte has a weak chromophore, derivatization with a UV-absorbing or fluorescent tag can significantly improve sensitivity. For instance, piperidine (B6355638) and its derivatives can be derivatized with 4-toluenesulfonyl chloride to form sulfonamides that can be readily detected by UV. nih.gov
In the context of GC-MS, besides methylation and pentafluorobenzylation, other derivatization strategies might be explored to improve chromatographic behavior and fragmentation patterns for more definitive identification. epa.gov The choice of derivatization reagent depends on the functional groups present in the molecule and the analytical technique being used. The development of a successful derivatization strategy involves optimizing reaction conditions such as reagent concentration, temperature, and time to ensure complete and reproducible derivatization.
Applications of 4 1 Methyl 4 Piperidinyl Phenol As Research Probes and Chemical Tools
Utilization as a Molecular Scaffold in Chemical Synthesis
The compound 4-(1-methyl-4-piperidinyl)phenol serves as a crucial molecular scaffold in the field of chemical synthesis, particularly in medicinal chemistry. Its structure is recognized as a key building block for the development of novel pharmaceutical agents aimed at treating a range of neurological disorders. smolecule.com The presence of both a hydrogen-bond-donating phenol (B47542) group and a basic nitrogen atom within the piperidine (B6355638) ring allows for diverse chemical modifications, making it an attractive starting point for creating libraries of new compounds.
In drug discovery, this compound is considered a lead compound, meaning its structure forms the basis for the design and synthesis of more complex and potent therapeutic agents. smolecule.com For instance, the 4-phenylpiperidine (B165713) framework is a well-established pharmacophore in the design of ligands for G protein-coupled receptors (GPCRs) and various neurotransmitter systems. Researchers utilize this compound as an intermediate, modifying its structure to enhance binding affinity and selectivity for specific biological targets. smolecule.com The synthesis of fentanyl analogues and other potent analgesics has relied on functionalized piperidines, highlighting the importance of this structural class in creating new medicines. researchgate.net
The versatility of the this compound scaffold is evident in its use in the synthesis of a variety of bioactive molecules. The phenolic hydroxyl group can be readily alkylated or acylated, while the piperidine nitrogen can participate in various coupling reactions, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
Table 1: Examples of Bioactive Molecules Synthesized Using a Piperidine Scaffold
| Derivative Class | Therapeutic Target/Application | Research Focus |
| 4-Phenylpiperidines | Mu-opioid receptor | Development of potent agonists for pain management. nih.gov |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones | NLRP3 inflammasome | Creation of inhibitors for inflammatory diseases. mdpi.com |
| N-Phenyl-N-(piperidin-2-yl)propionamides | Opioid receptors | Investigation of selective ligands for pain relief. nih.gov |
Development of Fluorescent or Isotopic Probes for Biological Research
While direct examples of fluorescent or isotopic probes based on this compound are not extensively documented in publicly available literature, the structural motifs of this compound are highly relevant to the design of such research tools. The development of fluorescent probes often involves conjugating a fluorophore to a molecule that selectively binds to a biological target. Given that piperidine derivatives are known to target various receptors, including sigma receptors, it is plausible to envision fluorescent probes derived from this compound. These probes could be instrumental in studying the localization and dynamics of these receptors in living cells.
Isotopic labeling is another critical technique in biological research, enabling the tracking of molecules in biological systems through methods like Positron Emission Tomography (PET) or Nuclear Magnetic Resonance (NMR) spectroscopy. Phenolic compounds can be labeled with isotopes such as carbon-11 (B1219553) (¹¹C) or carbon-13 (¹³C). The introduction of such isotopes into the this compound scaffold would allow researchers to monitor its distribution, metabolism, and interaction with target proteins in vivo. For example, ¹¹C-labeled ligands are invaluable in PET imaging studies to visualize and quantify receptor density in the brain.
The synthesis of isotopically labeled phenols has been a subject of significant research, with methods developed for the site-specific incorporation of carbon isotopes into the aromatic ring. These methodologies could potentially be applied to this compound to generate powerful research probes.
Role as a Building Block for Complex Heterocyclic Systems
The this compound molecule is a versatile building block for the synthesis of more complex heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and their ability to interact with a wide array of biological targets. The reactive sites on this compound—the phenolic hydroxyl group and the secondary amine in the piperidine ring (after demethylation)—provide handles for constructing fused or spirocyclic ring systems.
For instance, the phenol group can undergo reactions to form ethers or esters, which can then be used in intramolecular cyclization reactions to build new heterocyclic rings. Similarly, the piperidine nitrogen can be involved in reactions that lead to the formation of fused bicyclic structures. The synthesis of piperidin-4-one derivatives, which can be prepared from related piperidine precursors, offers another avenue for creating complex heterocyclic structures through condensation reactions. asianpubs.org The resulting complex molecules often exhibit unique pharmacological profiles and are screened for a variety of biological activities. The synthesis of esters of 1-methyl-4-piperidinol with heterocyclic acids has been explored to develop new analgesic agents. nih.gov
Applications in Materials Science Research (e.g., as an intermediate in polymer synthesis)
In the realm of materials science, phenolic compounds are well-known for their role as monomers in the synthesis of polymers. A prime example is the production of phenol-formaldehyde resins, also known as Bakelite, which are created through the condensation reaction of phenol with formaldehyde. mgcub.ac.inresearchgate.net These thermosetting polymers exhibit excellent heat resistance and electrical insulation properties. youtube.com
While the direct use of this compound in polymer synthesis is not widely reported, its phenolic nature suggests its potential as a monomer or an intermediate in the creation of novel polymers. The incorporation of the 1-methyl-4-piperidinyl group into a polymer backbone could impart unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. For example, it could be used in the synthesis of specialty polymers with applications in coatings, adhesives, or as functional materials with specific binding capabilities. The reactivity of the phenol group allows for its participation in polymerization reactions, similar to other phenolic monomers like cresol (B1669610) (methylphenol). mgcub.ac.in
Design of Ligands for Specific Protein Targets in Academic Studies
The 4-arylpiperidine scaffold, which is the core structure of this compound, is a cornerstone in the design of ligands for a multitude of protein targets, with a significant focus on opioid receptors in academic research. nih.govnih.gov The specific orientation of the aromatic ring and the piperidine nitrogen is crucial for binding to the active sites of these receptors.
Researchers systematically modify the structure of 4-phenylpiperidine derivatives to understand the structure-activity relationships (SAR) that govern their binding affinity and functional activity (agonist or antagonist) at different opioid receptor subtypes (μ, δ, and κ). nih.govnih.gov For example, substitutions on the phenyl ring and modifications of the N-substituent on the piperidine ring can dramatically alter the pharmacological profile of the resulting ligands. These studies are fundamental to the development of new analgesics with improved efficacy and reduced side effects, such as respiratory depression and addiction potential. researchgate.netolemiss.edu
Molecular mechanics calculations and other computational methods are often employed to predict the preferred conformations of these ligands and their interactions with the receptor binding pocket, guiding the design of new and more effective compounds.
Table 2: Research on 4-Arylpiperidine-Based Ligands for Protein Targets
| Research Area | Protein Target | Key Findings |
| Analgesic Development | Mu-opioid receptor | Small molecule agonists based on the 4-phenyl piperidine scaffold show excellent agonistic activity. nih.gov |
| Pain Research | Opioid receptors | N-phenyl-N-(piperidin-2-yl)propionamide analogues with a (tetrahydronaphthalen-2-yl)methyl moiety exhibit high binding affinities and selectivity for the μ-opioid receptor. nih.gov |
| Neurological Disorders | Opioid receptors | Dual-target ligands are being designed to achieve analgesia with reduced tolerance. olemiss.edu |
| Drug Discovery | Opioid receptors | Esters of 1-methyl-4-piperidinol have been synthesized and evaluated for analgesic activity. nih.gov |
Future Directions and Emerging Research Avenues for 4 1 Methyl 4 Piperidinyl Phenol
Exploration of Undiscovered Reactivity and Transformative Pathways
While established synthetic routes like reductive amination are effective, future research will likely focus on novel transformations that leverage the unique functionalities of 4-(1-Methyl-4-piperidinyl)phenol.
Detailed Research Findings:
Advanced Condensation Reactions: Beyond simple ketone-amine condensations, exploring multicomponent reactions, such as the Mannich reaction, could yield more complex piperidine (B6355638) structures in a single step. biomedpharmajournal.org This approach has been successful in creating diverse 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org
Oxidative Polymerization: The phenolic moiety presents an opportunity for oxidative polymerization. Research on similar phenol (B47542) derivatives, such as 4-[(4-phenylazo-phenyimino)-methyl]-phenol, has shown that enzymatic catalysts like horseradish peroxidase can produce novel polymers with interesting electronic and physical properties. researchgate.net Applying such methods to this compound could generate new materials with potential applications in electronics or biomaterials.
Cross-Coupling Reactions: The phenol group can be converted to a triflate, enabling various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). The Ullmann coupling, for instance, has been effectively used to synthesize m-aryloxy phenols from components like 3-iodoanisole (B135260) and p-methylphenol, demonstrating a pathway to create complex ether linkages. mdpi.com This would allow for the attachment of diverse aryl or heteroaryl groups, vastly expanding the chemical space around the core structure.
Novel Ring-Forming Reactions: The synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles from phenol-containing ketones and tetracyanoethylene (B109619) highlights a pathway for creating highly functionalized, complex heterocyclic systems. rsc.org Exploring analogous reactions with the piperidinylphenol scaffold could lead to compounds with unique optical or electronic properties. rsc.org
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules based on the this compound scaffold. These technologies can navigate the vastness of chemical space more efficiently than traditional methods.
Detailed Research Findings:
Generative Models for De Novo Design: Generative AI frameworks, such as REINVENT 4 and Chemistry42, utilize recurrent neural networks (RNNs) and transformers to design novel molecules with desired properties. nih.govnih.gov These tools can be trained on existing piperidine derivatives and then used to generate new, synthesizable analogs of this compound optimized for specific targets (e.g., enhanced receptor binding, improved metabolic stability). nih.govnih.govresearchgate.net
Predictive Modeling: AI can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models. arxiv.org By analyzing datasets of related compounds, these models can predict the biological activity and pharmacokinetic profiles of newly designed analogs before they are synthesized, saving significant time and resources. arxiv.org
Reaction Pathway Prediction: ML algorithms can also predict and optimize synthetic routes. By analyzing vast databases of chemical reactions, these tools can suggest the most efficient pathways to synthesize novel derivatives, identify potential side reactions, and propose optimal reaction conditions.
The following table outlines potential applications of AI in advancing research on this compound.
Table 1: AI and Machine Learning Integration
| Research Area | AI/ML Application | Potential Outcome |
|---|---|---|
| Novel Analog Design | Generative Adversarial Networks (GANs), Transformers | Creation of structurally novel compounds with optimized properties. nih.govnih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Accurate prediction of biological activity before synthesis. arxiv.org |
| Pharmacokinetics | ADMET Prediction Models | Early identification of candidates with favorable drug-like properties. arxiv.org |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Design of efficient and high-yield synthetic routes to new derivatives. |
Development of Novel Analytical Techniques for In Situ Monitoring of Reactions
To improve the synthesis of this compound and its derivatives, a shift from traditional offline analysis (TLC, NMR after workup) to advanced in situ monitoring is a key future direction.
Detailed Research Findings:
Process Analytical Technology (PAT): Techniques like in-line Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products during a reaction. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
Microfluidics and Mass Spectrometry: Coupling microfluidic reactors with mass spectrometry (MS) enables high-throughput reaction screening and optimization. This setup allows for rapid analysis of reaction outcomes under a wide range of conditions using minimal amounts of material.
Advanced NMR Techniques: The use of flow NMR spectroscopy could allow for the continuous, non-invasive monitoring of reaction kinetics and mechanism, providing detailed insights that are not accessible through conventional end-point analysis. While standard NMR is used for characterization, biomedpharmajournal.org flow-based methods represent a significant advancement for process monitoring.
Investigation of Intermolecular Interactions in Complex Chemical Environments
A deeper understanding of the non-covalent interactions involving this compound is crucial for predicting its crystal structure, solubility, and binding to biological targets.
Detailed Research Findings:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the piperidine nitrogen is a hydrogen bond acceptor. Crystallographic studies of a closely related compound, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, confirm that these groups are critical in forming extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.govresearchgate.net Future research could involve co-crystallization experiments with pharmaceutically relevant molecules to study how these interactions influence solid-state properties.
π-Interactions: The phenol ring can participate in π-π stacking or T-shaped interactions with other aromatic systems. mdpi.com While a study of a similar molecule showed no significant π-π interactions in its crystal structure, nih.gov these forces could be highly relevant in the context of a receptor binding pocket. Computational methods like Density Functional Theory (DFT) can be used to model and quantify these interactions.
Expanding the Scope of Mechanistic Biological Research to Novel Targets
While the scaffold is known as an intermediate for compounds targeting neurological systems, smolecule.com its structural features suggest potential activity against a wider range of biological targets.
Detailed Research Findings:
Oncology: A piperidine-containing benzenesulfonamide (B165840) derivative, PMSA, was found to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis. nih.gov This suggests that derivatives of this compound could be explored as potential anti-cancer agents acting through novel mechanisms like the induction of specific cell death pathways.
Kinase Inhibition: The piperidine scaffold is a common feature in many kinase inhibitors. For example, N-Methyl-4-piperidinol is used as a reactant in the synthesis of inhibitors for VEGFR, FGFR, and PI3K. sigmaaldrich.com High-throughput screening of a library based on this compound against a panel of kinases could uncover unexpected inhibitory activities.
Ion Channel Modulation: Piperidine derivatives are known to interact with various ion channels. Research into caffeine-acrylate derivatives has explored their potential as activators of ryanodine (B192298) receptors, which are calcium release channels. acs.org Given the structural motifs, investigating the effects of this compound derivatives on different classes of ion channels is a promising avenue.
Q & A
Q. What are the established synthetic routes for 4-(1-Methyl-4-piperidinyl)phenol, and what challenges arise during purification?
The synthesis of this compound derivatives typically involves multi-step processes, including condensation reactions and catalytic hydrogenation. For example, improved methods for analogous piperidinyl compounds utilize reductive amination or nucleophilic substitution under controlled pH and temperature conditions . A major challenge is achieving high regioselectivity and minimizing byproducts, such as N-alkylated impurities. Purification often requires chromatographic techniques (e.g., silica gel chromatography) or recrystallization using solvent systems like ethanol/water mixtures .
Q. How is this compound characterized analytically to confirm structural integrity?
Routine characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the piperidinyl and phenolic moieties. Mass spectrometry (MS) confirms molecular weight (e.g., 190.29 g/mol for the base compound) . High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, often using sodium acetate-based buffer systems adjusted to pH 4.6 for optimal separation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, structural analogs (e.g., piperidine derivatives) suggest potential irritant properties. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to OSHA Hazard Communication Standards. Waste disposal must comply with institutional guidelines for phenolic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., palladium on carbon) enhance hydrogenation efficiency for intermediates .
- Solvent Selection : Polar aprotic solvents like DMF improve solubility of aromatic intermediates, while reducing steric hindrance in nucleophilic substitutions .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during amine alkylation steps .
Failed experiments with methoxycarbonyl anion equivalents highlight the need for iterative condition adjustments .
Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound in pharmacological contexts?
SAR studies involve synthesizing analogs with modifications to the piperidinyl methyl group or phenolic hydroxyl. Biological assays (e.g., enzyme inhibition or receptor-binding studies) are paired with computational modeling (docking simulations) to correlate structural features with activity. For example, replacing the methyl group with bulkier substituents may enhance binding affinity to CNS targets .
Q. How do researchers address discrepancies in reported biological activity data for piperidinylphenol derivatives?
Data contradictions often arise from variations in assay protocols (e.g., cell line specificity or incubation times). Robust meta-analyses should:
- Normalize activity metrics (e.g., IC₅₀ values) against standardized controls.
- Validate results using orthogonal assays (e.g., fluorescence-based and radiometric methods) .
- Account for stereochemical purity, as enantiomeric impurities can skew biological outcomes .
Q. What advanced analytical techniques resolve stereochemical complexities in this compound derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, while X-ray crystallography provides definitive stereochemical assignments. Circular dichroism (CD) spectroscopy further corroborates absolute configurations .
Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?
Green chemistry approaches include:
- Biocatalysis : Enzymatic methods (e.g., lipase-mediated acylations) reduce solvent waste .
- Solvent Recycling : Closed-loop systems for ethanol/water mixtures minimize effluent .
- Ecotoxicity Screening : Daphnia magna or algal growth inhibition assays assess environmental impact .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
